molecular formula C19H17N3O3S B4548186 3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide

3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide

Cat. No.: B4548186
M. Wt: 367.4 g/mol
InChI Key: CXXMIKHUXKXCQK-UHFFFAOYSA-N
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Description

3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.09906259 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Repair and Cellular Effects

Research by Cleaver, Milam, and Morgan (1985) examined the effects of 3-aminobenzamide, a related inhibitor of poly(ADP-ribose) synthesis, on DNA repair mechanisms. They found that at certain concentrations, 3-aminobenzamide influenced DNA break frequencies in cells damaged by methyl methane sulfonate, indicating complex cellular effects that could have implications for understanding the role of poly(ADP-ribose) in DNA repair (Cleaver, Milam, & Morgan, 1985).

Radiolabelled Antagonists for Imaging

Hamill et al. (1996) developed radiolabelled, nonpeptide angiotensin II antagonists, demonstrating the use of sulfonamide compounds in creating selective ligands for receptor imaging, which could be crucial for medical diagnostics and therapeutic research (Hamill et al., 1996).

Antibody Generation for Sulfonamide Antibiotics

Adrián et al. (2009) generated antibodies for a broad range of sulfonamide antibiotics, showcasing the application of sulfonamide-based haptens in developing sensitive detection methods for these antibiotics in food samples, which is vital for food safety and regulatory compliance (Adrián et al., 2009).

Polymer Synthesis and Properties

Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibited desirable properties such as solubility in organic solvents, high thermal stability, and low dielectric constants, making them promising for advanced material applications (Liu et al., 2013).

Properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-14-7-9-18(10-8-14)26(24,25)22-16-5-2-4-15(12-16)19(23)21-17-6-3-11-20-13-17/h2-13,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXMIKHUXKXCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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